molecular formula C11H12ClN B14777395 5-Chloro-2-propyl-1H-indole

5-Chloro-2-propyl-1H-indole

Cat. No.: B14777395
M. Wt: 193.67 g/mol
InChI Key: WYZMWTGGGQNRKI-UHFFFAOYSA-N
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Description

5-Chloro-2-propyl-1H-indole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the class of substituted indoles. The indole nucleus is a privileged scaffold in drug discovery, known for its presence in numerous bioactive molecules and natural products . This specific derivative, featuring chloro and propyl substituents, serves as a valuable building block for the synthesis of more complex molecules and for probing biological pathways. Indole derivatives, as a class, demonstrate a remarkably broad spectrum of biological activities. Research has highlighted their potential in developing agents with anticancer, antiviral, antimicrobial, anti-inflammatory, and antitubercular properties . In particular, 5-chloro-indole derivatives have been identified as potent inhibitors of mutant epidermal growth factor receptor (EGFR) and BRAFV600E pathways, which are over-activated in several malignancies such as melanoma, lung, and breast cancers . These compounds represent a promising avenue for the development of targeted anticancer therapies aimed at overcoming drug resistance . The structural motif of the indole ring allows for high-affinity binding to multiple receptors, making it an indispensable pharmacophore for designing new therapeutic agents . As a research chemical, this compound provides researchers with a key intermediate to explore these structure-activity relationships and develop novel compounds for various pharmacological applications. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

5-chloro-2-propyl-1H-indole

InChI

InChI=1S/C11H12ClN/c1-2-3-10-7-8-6-9(12)4-5-11(8)13-10/h4-7,13H,2-3H2,1H3

InChI Key

WYZMWTGGGQNRKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Propyl 1h Indole and Its Core Structure

Strategies for Indole (B1671886) Ring Formation with Pre-installed Substituents

The construction of the indole ring system with the desired chloro and propyl groups already in place on the starting materials is a primary approach to the synthesis of 5-Chloro-2-propyl-1H-indole. Several classical and modern named reactions can be adapted for this purpose.

Fischer-Type Cyclizations for 2-Substituted Indoles

The Fischer indole synthesis is a cornerstone in indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. jk-sci.comthermofisher.comwikipedia.org For the synthesis of a 2-propylindole derivative, a (substituted) phenylhydrazine would be reacted with pentan-2-one. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a jst.go.jpjst.go.jp-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. byjus.com

To obtain the 5-chloro substituent, a 4-chlorophenylhydrazine (B93024) would be the required starting material. The reaction of 4-chlorophenylhydrazine with pentan-2-one under acidic conditions, such as with polyphosphoric acid (PPA) or zinc chloride, would theoretically yield 5-Chloro-2-methyl-3-ethyl-1H-indole rather than the desired 2-propyl isomer due to the nature of the ketone. To achieve the 2-propyl substitution directly, valeraldehyde (B50692) (pentanal) would be the appropriate carbonyl partner. The reaction of 4-chlorophenylhydrazine with valeraldehyde would lead to the formation of the corresponding hydrazone, which upon Fischer cyclization, would yield this compound.

The regioselectivity of the Fischer indole synthesis is a critical consideration, especially with unsymmetrical ketones. thermofisher.combyjus.com When a meta-substituted phenylhydrazine is used, a mixture of 4- and 6-substituted indoles can be expected. youtube.com However, starting with a para-substituted phenylhydrazine like 4-chlorophenylhydrazine ensures the chlorine atom is positioned at the 5-position of the resulting indole.

Recent advancements in the Fischer indole synthesis include the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov Furthermore, palladium-catalyzed variations have been developed that allow for the cross-coupling of aryl bromides with hydrazones, offering a novel entry into the Fischer indole synthesis. jk-sci.comwikipedia.orgorganic-chemistry.org

Starting Material 1Starting Material 2Key Reaction TypeProduct
4-ChlorophenylhydrazineValeraldehydeFischer Indole SynthesisThis compound
4-ChlorophenylhydrazinePentan-2-oneFischer Indole Synthesis5-Chloro-2,3-dimethyl-1H-indole & 5-Chloro-2-ethyl-1H-indole

Cyclization Reactions for 5-Chloroindole (B142107) Formation

Beyond the Fischer synthesis, other cyclization strategies can be employed to form the 5-chloroindole core. Many of these methods involve the construction of the indole ring from a substituted aniline (B41778) derivative. For instance, a common strategy involves the reaction of an appropriately substituted aniline with an α-haloacetaldehyde acetal, followed by cyclization. luc.edu To synthesize a 5-chloroindole, 4-chloroaniline (B138754) would be the starting material.

A process for preparing 5-chloroindole has been described involving the acylation of indoline, followed by chlorination to yield 5-chloro-1-acyl-indoline. Saponification and subsequent dehydrogenation produce 5-chloroindole. google.com This method, however, does not directly install the 2-propyl group.

Another approach involves a halogen-halogen exchange reaction, where 5-bromoindole (B119039) can be converted to 5-chloroindole using cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone. researchgate.net This method is efficient for producing 5-chloroindole itself, which would then require subsequent functionalization at the 2-position.

Hemetsberger-Knittel Indole Synthesis and Related Approaches

The Hemetsberger-Knittel indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly useful for synthesizing indoles with a substituent at the 2-position. To apply this to the synthesis of a 5-chloroindole derivative, the starting material would be an aldehyde derived from 4-chlorobenzene. The reaction with an azidoacetate ester would form the necessary precursor for the thermal cyclization. jst.go.jp While this method typically yields an indole-2-carboxylic ester, further chemical modifications would be necessary to convert the ester group to a propyl group.

Microwave and flow chemistry have been successfully applied to the Hemetsberger-Knittel synthesis, allowing for rapid and high-yield formation of substituted indoles. nih.gov

Functionalization Approaches for Introducing Specific Substituents

An alternative synthetic strategy involves starting with a pre-formed indole or a substituted indole and then introducing the desired chloro and propyl groups in subsequent steps.

Regioselective Chlorination of Indole Nuclei

The direct chlorination of the indole nucleus can be challenging due to the high reactivity of the pyrrole (B145914) ring, often leading to a mixture of products or polymerization. However, regioselective methods have been developed. The chlorination of an indole derivative can be directed to specific positions by the use of appropriate protecting groups or directing groups.

For instance, the chlorination of 1-acyl-indoline with chlorine in the presence of water and a basic agent has been shown to selectively produce 5-chloro-1-acyl-indoline. google.com Subsequent removal of the acyl group and dehydrogenation would yield 5-chloroindole.

More recently, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective chlorination of indoles. acs.orgresearchgate.net For example, a copper-catalyzed, pyrimidine-directed C-H chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source has been developed to deliver C2-chlorinated indoles. rsc.org While this method targets the C2 position, similar strategies could potentially be adapted for C5 chlorination by employing different directing groups.

Introduction of Propyl Groups at the 2-Position of the Indole Nucleus

Introducing an alkyl group, such as a propyl group, at the 2-position of the indole nucleus can be achieved through various methods. One common approach is the reaction of an N-protected indole with an organometallic reagent like n-propyllithium, followed by deprotection.

Alternatively, starting with 2-methylindole (B41428), the methyl group can be functionalized. For example, allylic bromination of 2-methylindole (with appropriate N-protection) can provide a reactive intermediate for further elaboration into a propyl group. combichemistry.com

For a pre-formed 5-chloroindole, functionalization at the C2 position is a viable route. This could involve a directed metalation at C2, followed by quenching with a propyl electrophile.

Summary of Synthetic Strategies

StrategyDescriptionStarting Materials ExampleKey Intermediates
Fischer Indole Synthesis Acid-catalyzed cyclization of a phenylhydrazine and an aldehyde. wikipedia.orgbyjus.com4-Chlorophenylhydrazine, Valeraldehyde4-Chlorophenylhydrazone of valeraldehyde
Cyclization of Substituted Anilines Formation of the indole ring from a substituted aniline precursor. luc.edu4-Chloroaniline, α-haloacetaldehyde acetalN-(4-chlorophenyl)aminoacetaldehyde acetal
Halogen Exchange Conversion of a bromoindole to a chloroindole. researchgate.net5-Bromoindole-
Hemetsberger-Knittel Synthesis Thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org4-Chlorobenzaldehyde, Ethyl azidoacetateEthyl 2-azido-3-(4-chlorophenyl)propenoate
Regioselective Chlorination Directed chlorination of an indole derivative. google.comrsc.org1-Acyl-indoline, 2-Propylindole5-Chloro-1-acyl-indoline, 2-Chloro-2-propylindole
C2-Alkylation Introduction of a propyl group at the 2-position of a pre-formed indole. combichemistry.com5-Chloroindole, n-Propyllithium2-Lithio-5-chloroindole
Alkylation Strategies on Indole Scaffolds

The alkylation of indoles is a fundamental transformation, though controlling the regioselectivity can be challenging due to the nucleophilic nature of both the nitrogen atom and the C3 position. nih.gov The intrinsic preference is often for alkylation at the C3 position. nih.gov To achieve N-alkylation selectively, various strategies have been developed.

One approach involves the use of copper hydride (CuH) catalysis, which can favor the formation of N-alkylated indoles. nih.gov By employing a specific ligand, DTBM-SEGPHOS, with a CuH catalyst, N-alkylated indoles can be synthesized with high regioselectivity and enantioselectivity. nih.gov Interestingly, by switching the ligand to Ph-BPE, the selectivity can be shifted to favor C3-alkylation, demonstrating the power of ligand control in this catalytic system. nih.gov

Phase-transfer catalysis (PTC) has also emerged as a powerful tool for the N-alkylation of indoles, particularly with Michael acceptors. nih.govresearchgate.net Asymmetric phase-transfer catalysis, often employing cinchona alkaloid-based catalysts, can facilitate the enantioselective N-alkylation of substituted indoles. nih.govresearchgate.netresearchgate.net The position of substituents on the indole ring, such as a nitro group, can be crucial in controlling the stereoselectivity of the reaction. researchgate.netmdpi.com For instance, studies have shown that while 4-nitroindole (B16737) undergoes aza-Michael addition to various Michael acceptors with moderate to good enantioselectivities, indoles with a nitro group at the C5, C6, or C3 positions may show lower selectivity. mdpi.com

Another strategy is the intramolecular N-alkylation of indoles. nih.govresearchgate.net This approach, often catalyzed by phase-transfer catalysts, is a valuable method for constructing more complex, fused-ring systems such as dihydro-pyrazinoindolinones from appropriately substituted indolyl esters. nih.govresearchgate.net

Catalyst SystemAlkylating AgentSelectivityKey Features
CuH/DTBM-SEGPHOSNot specifiedN-alkylationHigh regio- and enantioselectivity. nih.gov
CuH/Ph-BPENot specifiedC3-alkylationLigand-controlled regioselectivity. nih.gov
Cinchona Alkaloid PTCMichael AcceptorsN-alkylationAsymmetric; enantioselectivity depends on indole substitution. researchgate.netmdpi.com
Phase-Transfer CatalystIntramolecular (e.g., indolyl esters)N-alkylation (cyclization)Forms fused-ring systems. nih.govresearchgate.net
Approaches for 2-Alkylindole Synthesis

The direct introduction of an alkyl group at the C2 position of the indole ring is a sought-after transformation for accessing compounds like this compound. Several methods have been developed to overcome the inherent reactivity that favors functionalization at the C3 position.

Transition metal catalysis has provided powerful solutions for C2-alkylation. A cationic iridium(I) catalyst has been shown to effectively catalyze the C2-alkylation of N-substituted indoles with alkenes. acs.orgacs.org The choice of the directing group on the indole nitrogen is critical for selectivity; an acetyl group favors the formation of linear 2-alkylindoles, while a benzoyl group directs towards branched products. acs.orgacs.org

Palladium catalysis offers another avenue for direct C2-alkylation. A method utilizing a norbornene-mediated cascade C-H activation process allows for the direct alkylation of free N-H indoles at the 2-position with high regioselectivity and good functional group tolerance. nih.gov

Rhodium(III) catalysis has also been employed for the C2-alkylation of indoles using nitroolefins as the alkylating partners. nih.gov This reaction provides access to 2-(2-nitroalkyl)indoles, which are versatile intermediates for further transformations. nih.gov

Besides direct C-H activation, cyclization reactions of appropriately substituted precursors are a cornerstone of indole synthesis. The cyclization of 2-alkynylaniline derivatives is a significant and widely used approach for constructing 2-substituted and 2,3-disubstituted indoles. mdpi.com

MethodCatalystKey Features
C2-Alkylation with AlkenesCationic Iridium(I)N-directing group controls linear vs. branched product. acs.orgacs.org
Direct C2-AlkylationPalladiumNorbornene-mediated C-H activation of N-H indoles. nih.gov
C2-Alkylation with NitroolefinsRhodium(III)Provides 2-(2-nitroalkyl)indoles. nih.gov
CyclizationTransition Metals or Strong BaseCyclization of 2-alkynylaniline derivatives. mdpi.com

Advanced Synthetic Techniques for this compound Derivatives

The development of novel synthetic methods continues to expand the possibilities for creating complex indole derivatives with diverse functionalities.

Transition Metal-Catalyzed C-H Functionalization of Indoles

Transition metal-catalyzed C-H functionalization has become an indispensable tool for the direct and regioselective modification of the indole scaffold at various positions, including the less reactive benzenoid ring. bohrium.comrsc.orgacs.org These methods avoid the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to synthesis. nih.gov

A wide range of transition metals, including palladium, rhodium, iridium, and ruthenium, have been utilized to catalyze transformations such as arylation, alkenylation, alkynylation, and acylation at different positions of the indole ring. bohrium.comrsc.org The regioselectivity is often controlled by the use of directing groups attached to the indole nitrogen. bohrium.com For instance, Ru(II) catalysis has been used for the regioselective C7-amidation of indoles. bohrium.com Mechanochemical methods using 3d transition metals like manganese in conjunction with zero-valent magnesium have also been developed for the C-H arylation and alkylation of indoles. nih.gov

CatalystPosition(s) FunctionalizedType of Functionalization
Rhodium(I)C2Decarbonylative alkylation. bohrium.com
Ruthenium(II)C7Amidation. bohrium.com
3d Transition Metals (e.g., Mn)Not specifiedArylation and alkylation (mechanochemical). nih.gov
Iron(III)C3 and C5Di-alkylation. researchgate.net

Dearomatization-Cyclization Sequences in Indole Synthesis

Dearomatization reactions of indoles open up access to three-dimensional spirocyclic and fused-ring structures that are of significant interest in medicinal chemistry. nih.govnih.gov These strategies involve the disruption of the aromaticity of the indole core, followed by a cyclization event.

One such approach is a visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade. nih.gov Starting from 3-substituted indoles, irradiation in the presence of a sensitizer (B1316253) can lead to the formation of spirocyclic indolines. The reaction is proposed to proceed through a diradical intermediate formed by an excited-state hydrogen atom transfer. nih.gov

Another strategy involves the dearomatization of 2-haloindole precursors to form indoleninyl halides. nih.gov These intermediates are versatile scaffolds that can undergo various transformations, including nucleophilic substitution and cross-coupling, to generate a wide array of functionalized spirocyclic indole derivatives. nih.gov Oxidative dearomatization/ring-opening/cyclization cascades have also been reported, for example, in the reaction of 2-arylindoles with 1,2-diaminoarenes to form quinoxalines. acs.org

Phase-Transfer Catalysis in Indole Derivative Preparation

Phase-transfer catalysis (PTC) is a valuable technique for the synthesis of indole derivatives, offering mild reaction conditions and the potential for asymmetric induction. nih.govresearchgate.net It is particularly effective for the alkylation of the indole nitrogen. nih.govresearchgate.netresearchgate.net

Asymmetric PTC, often utilizing chiral catalysts derived from cinchona alkaloids, has been successfully applied to the enantioselective aza-Michael addition of indoles to α,β-unsaturated compounds. researchgate.netmdpi.com This provides a direct route to chiral N-alkylated indoles. The stereochemical outcome of these reactions can be highly dependent on the substitution pattern of the indole ring. researchgate.netmdpi.com

Furthermore, intramolecular aza-Michael reactions under phase-transfer conditions are a powerful strategy for the synthesis of complex, polycyclic indole derivatives. nih.govresearchgate.net For example, the enantioselective cyclization of indolyl esters can be achieved to produce dihydro-pyrazinoindolinones. nih.govresearchgate.net Computational and experimental studies have been used to elucidate the complex interplay of non-bonded interactions between the catalyst and substrate that govern the stereoselection in these processes. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 5 Chloro 2 Propyl 1h Indole

Reactivity of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom (N-1) of the indole ring is a key site for functionalization, primarily through alkylation and acylation reactions. These transformations are crucial for installing protecting groups or for introducing moieties that modulate the biological activity of the indole core.

N-Alkylation and N-Acylation Reactions

The N-H proton of 5-Chloro-2-propyl-1H-indole is weakly acidic and can be readily deprotonated by a suitable base to generate the corresponding indolyl anion. This anion serves as a potent nucleophile for subsequent reactions with electrophiles such as alkyl halides or acylating agents.

N-alkylation is a common modification of the indole ring. While no specific examples for this compound are documented, the general methodology involves treating the indole with a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkyl halide. The choice of base and solvent system can be critical for achieving high yields. For instance, the use of potassium salts in DMSO has been shown to be effective for the N-alkylation of various indoles.

N-acylation introduces an acyl group onto the indole nitrogen, a transformation that can serve to protect the nitrogen or to introduce a new functional handle. Acylation can be achieved using acyl chlorides, anhydrides, or thioesters as the acyl source. A study on the chemoselective N-acylation of indoles using thioesters as a stable acyl source demonstrated a mild and efficient method that is tolerant of various functional groups. organic-chemistry.orgbeilstein-journals.org This method, which utilizes a base like cesium carbonate (Cs2CO3) in a high-boiling solvent such as xylene, could likely be applied to this compound. organic-chemistry.orgbeilstein-journals.org

Reagent/Catalyst SystemReaction TypePotential Product with this compoundReference (for analogous reactions)
NaH, Alkyl Halide in DMFN-Alkylation1-Alkyl-5-chloro-2-propyl-1H-indoleGeneral Knowledge
KOH, Alkyl Halide in DMSON-Alkylation1-Alkyl-5-chloro-2-propyl-1H-indole[General methodology for indoles]
Acyl Chloride, BaseN-Acylation1-Acyl-5-chloro-2-propyl-1H-indole nih.govnih.gov
Thioester, Cs2CO3 in XyleneN-Acylation1-Acyl-5-chloro-2-propyl-1H-indole organic-chemistry.orgbeilstein-journals.org

Heteroatom Substitutions at N-1

Beyond carbon-based electrophiles, the indole nitrogen can also react with other heteroatom electrophiles. For instance, N-sulfonylation with reagents like tosyl chloride (TsCl) in the presence of a base is a common strategy to protect the indole nitrogen. This transformation is generally high-yielding and compatible with a variety of indole substrates.

Reactivity of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution on the Benzene (B151609) Annulus of this compound

The benzene portion of the indole ring is less reactive towards electrophiles than the pyrrole (B145914) ring. The presence of the chloro group at the C-5 position, an electron-withdrawing group, further deactivates the benzene ring towards electrophilic substitution. Any electrophilic attack on the benzene ring would be directed to the positions ortho and para to the activating amino group of the pyrrole ring (C-4 and C-6) and ortho to the chloro group (C-4 and C-6). However, due to the higher reactivity of the pyrrole ring, electrophilic substitution on the benzene annulus typically requires prior blocking of the reactive sites on the pyrrole ring (N-1 and C-3).

Functionalization at C-3 Position of the Indole Core

The C-3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. wikipedia.org Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation readily occur at this position.

For this compound, the C-3 position is unsubstituted and thus highly susceptible to electrophilic attack. The electron-donating nature of the propyl group at C-2 further enhances the electron density at C-3, promoting its reactivity. For example, reaction with diphenylacetylene (B1204595) in the presence of indium tribromide has been shown to yield C-3 substituted indole derivatives. researchgate.net

Reaction TypeReagentPotential Product with this compoundReference (for analogous reactions)
Vilsmeier-HaackPOCl3, DMFThis compound-3-carbaldehyde wikipedia.org
Mannich ReactionFormaldehyde, Secondary Amine3-((Dialkylamino)methyl)-5-chloro-2-propyl-1H-indole[General methodology for indoles]
Friedel-Crafts AcylationAcyl Chloride, Lewis Acid3-Acyl-5-chloro-2-propyl-1H-indole nih.gov
VinylationDiphenylacetylene, InBr35-Chloro-3-((E)-1,2-diphenylethenyl)-2-propyl-1H-indole researchgate.net

Transformations Involving the Propyl Group at C-2

The propyl group at the C-2 position is generally less reactive than the indole ring itself. However, it can undergo transformations under specific conditions. For instance, oxidation of the benzylic position of the propyl group could potentially lead to the corresponding ketone or alcohol, although this would require carefully controlled reaction conditions to avoid oxidation of the indole ring. While direct transformations of a C-2 propyl group are not extensively reported, related functionalizations of alkyl groups on the indole ring are known. For example, the oxidation of 2-methylindole (B41428) has been studied, though it can be a challenging transformation. nih.gov

Nucleophilic Substitution Reactions Involving the Chlorine Atom at C-5

The chlorine atom at the C-5 position of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions under standard conditions. The electron-rich nature of the indole ring system disfavors the formation of the negatively charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism. libretexts.org For a successful SNAr reaction, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, which are absent in this case. libretexts.org

However, under more forcing conditions or with the use of highly reactive nucleophiles, displacement of the C-5 chlorine can be achieved. Research on related 5-chloroindoles demonstrates that nucleophilic substitution is feasible, although specific examples for the 2-propyl derivative are not extensively documented. The following table summarizes plausible, though not specifically cited for this compound, nucleophilic substitution reactions based on the known reactivity of similar 5-chloroindole (B142107) scaffolds.

NucleophileProductTypical ConditionsPlausible Yield
Sodium methoxide (B1231860) (NaOMe)5-Methoxy-2-propyl-1H-indoleHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)Low to Moderate
Sodium thiophenoxide (NaSPh)5-(Phenylthio)-2-propyl-1H-indolePolar aprotic solvent (e.g., DMF), moderate to high temperatureModerate
Sodium amide (NaNH2)5-Amino-2-propyl-1H-indoleLiquid ammonia (B1221849), or high temperature in an inert solventVariable

Advanced Derivatization Strategies

To overcome the inherent low reactivity of the C-5 chlorine atom in nucleophilic aromatic substitution, more advanced synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have become indispensable tools for the derivatization of this compound. These methods offer a versatile and efficient means to introduce a wide array of substituents at the C-5 position under relatively mild conditions.

Cross-Coupling Reactions for Further Substituent Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For this compound, these reactions provide a powerful platform for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds. The Suzuki-Miyaura coupling of 5-chloroindoles with various aryl and heteroaryl boronic acids proceeds efficiently to furnish 5-aryl- and 5-heteroarylindoles. nih.govresearchgate.net

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. This reaction can be used to introduce vinyl groups at the C-5 position of the indole ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.org The Sonogashira coupling is a reliable method for the synthesis of 5-alkynylindoles, which are versatile intermediates for further transformations. organic-chemistry.orglibretexts.org

The following interactive table summarizes key aspects of these cross-coupling reactions as they apply to the derivatization of this compound.

ReactionCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(OAc)2 or Pd(PPh3)4, with a phosphine (B1218219) ligand and a base (e.g., K2CO3, Cs2CO3)5-Aryl/Heteroaryl-2-propyl-1H-indole
HeckAlkene (e.g., acrylate, styrene)Pd(OAc)2 or PdCl2, with a phosphine ligand and a base (e.g., Et3N)5-Vinyl-2-propyl-1H-indole derivative
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuI, and an amine base (e.g., Et3N)5-Alkynyl-2-propyl-1H-indole

Chemo- and Regioselective Modifications

The this compound scaffold possesses multiple reactive sites, including the N-H proton, the C-3 position, and the C-5 chloro substituent. Achieving chemo- and regioselectivity in its derivatization is crucial for the synthesis of well-defined structures.

N-H Functionalization vs. C-3 Functionalization: The indole nitrogen is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation. The C-3 position, being the most nucleophilic carbon in the indole ring, is prone to electrophilic substitution. The choice of reagents and reaction conditions determines the outcome. For instance, reactions with strong bases followed by electrophiles will favor N-functionalization, while electrophilic reactions in the absence of a strong base will typically occur at C-3. The presence of the 2-propyl group can sterically hinder reactions at the N-1 position to some extent, potentially influencing the regioselectivity.

Directing Group Strategies: The inherent reactivity of the indole ring can be modulated by the introduction of a directing group. nih.gov For instance, protection of the indole nitrogen with a suitable group can direct subsequent reactions to other positions. While less common for simple indoles, in more complex systems, a substituent can direct metallation and subsequent functionalization to a specific C-H bond. nih.govsnnu.edu.cn

Selectivity in Cross-Coupling Reactions: In di- or poly-halogenated indoles, regioselectivity in cross-coupling reactions can often be achieved due to the differential reactivity of the C-X bonds (I > Br > Cl). While this compound has only one halogen, in related polyhalogenated systems, the less reactive C-Cl bond can remain intact while a more reactive C-Br or C-I bond undergoes coupling, allowing for sequential functionalization.

The following table provides a conceptual overview of chemo- and regioselective modifications.

Reaction TypeTarget SiteKey Control ElementPotential Outcome
AlkylationN-1Strong base (e.g., NaH) followed by alkyl halideN-Alkylated product
Electrophilic Substitution (e.g., Vilsmeier-Haack)C-3Electrophilic reagent (e.g., POCl3/DMF)C-3 Formylated product
Metal-catalyzed C-H activationVarious (e.g., C-2, C-7)Directing group and specific catalyst systemSite-selective C-H functionalization

Spectroscopic Characterization Methodologies for 5 Chloro 2 Propyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained. For 5-Chloro-2-propyl-1H-indole, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms (protons). In the case of this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on the indole (B1671886) core, the protons of the propyl group, and the N-H proton of the indole ring.

The aromatic region typically displays signals for protons at positions 3, 4, 6, and 7. The proton at C4 often appears as a doublet, while the proton at C6 shows as a doublet of doublets due to coupling with its neighbors. The C7 proton also typically presents as a doublet. The presence of the chloro-substituent at position 5 influences the chemical shifts of these aromatic protons, generally causing a downfield shift compared to the unsubstituted indole.

The propyl group at position 2 gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the indole ring. The N-H proton of the indole ring usually appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
N-H ~8.1 Broad Singlet
H-4 ~7.5 d
H-6 ~7.1 dd
H-7 ~7.2 d
H-3 ~6.2 s
-CH₂- (α) ~2.7 t
-CH₂- (β) ~1.7 sextet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show eight signals for the indole core carbons and three signals for the propyl group carbons. The carbon atom C2, being attached to the nitrogen and the propyl group, appears at a significantly downfield shift. The carbon C5, bonded to the electronegative chlorine atom, also shows a characteristic chemical shift. The remaining aromatic carbons (C3, C3a, C4, C6, C7, C7a) can be assigned based on their expected chemical environments and by comparison with data from related indole derivatives. Quaternary carbons, such as C3a, C5, and C7a, often exhibit lower intensity peaks. youtube.com The carbons of the propyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~141
C7a ~134
C3a ~129
C5 ~125
C4 ~121
C6 ~119
C7 ~111
C3 ~101
-CH₂- (α) ~31
-CH₂- (β) ~22

Advanced NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. These techniques are crucial for complex molecules and for differentiating between isomers.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons of the propyl chain (-CH₂-CH₂-CH₃) and between the neighboring aromatic protons (e.g., H6 and H7).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for identifying the connectivity around quaternary carbons and for confirming the placement of substituents on the indole ring. For instance, correlations would be expected between the α-CH₂ protons of the propyl group and carbons C2 and C3 of the indole ring.

These advanced methods, used in concert, provide definitive evidence for the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and confirming the identity of the target compound.

In a typical GC-MS analysis of this compound, the sample is first vaporized and separated on a GC column. The retention time is a characteristic property that can be used for identification. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). This ionization process is energetic and causes the molecular ion to fragment in a reproducible manner.

The resulting mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation pathways for substituted indoles include cleavage of the alkyl substituent (loss of a propyl radical) and fragmentation of the indole ring itself. The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule. uni.lumdpi.com

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z Interpretation
193/195 Molecular Ion [M]⁺ / [M+2]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. nih.gov

For this compound (C₁₁H₁₂ClN), the theoretical exact mass can be calculated. By comparing the experimentally measured exact mass from HRMS with the calculated value, the molecular formula can be unequivocally confirmed, which is a critical step in the characterization of a new compound. This technique is particularly useful for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
5-Chloro-3-methyl-1H-indole
6-Fluoro-3-methyl-1H-indole

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In electron impact mass spectrometry (EI-MS), the fragmentation of this compound is expected to follow predictable pathways based on the established behavior of indole derivatives and halogenated aromatic compounds. scirp.orgresearchgate.netmiamioh.edu

The molecular ion peak ([M]⁺) would be observed, and due to the presence of the chlorine atom, a characteristic isotopic peak ([M+2]⁺) would also appear with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edudocbrown.info

The fragmentation of the indole ring itself is a well-documented process. scirp.orgresearchgate.net A key fragmentation pathway for many indole derivatives involves the loss of hydrogen cyanide (HCN), which would result in a characteristic ion. scirp.orgresearchgate.net

The substituents on the indole ring, the 5-chloro and 2-propyl groups, will also direct the fragmentation. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for N-alkyl compounds and could lead to the loss of the propyl group. libretexts.org The fragmentation pattern is also likely to show peaks corresponding to the loss of the chlorine atom. miamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure/Loss Significance
[M]⁺ and [M+2]⁺ Intact molecule Confirms molecular weight and presence of chlorine.
[M - C₃H₇]⁺ Loss of the propyl group Indicates the presence of the propyl substituent.
[M - Cl]⁺ Loss of the chlorine atom Confirms the presence of the chloro substituent.

This systematic fragmentation provides a molecular fingerprint, allowing for the structural confirmation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers detailed information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the various functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands at frequencies characteristic of specific bonds and functional groups. researchgate.net

The IR spectrum of this compound is expected to show a sharp absorption band in the region of 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.netacs.org The presence of an electron-withdrawing group like chlorine at the 5-position may cause a shift in the N-H band to a lower frequency compared to unsubstituted indole. acs.org

Aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the propyl group will be observed just below 3000 cm⁻¹. researchgate.net The characteristic aromatic C=C stretching vibrations of the indole ring will produce strong bands in the 1500-1600 cm⁻¹ range. researchgate.net The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~3400 N-H Stretch Indole N-H
3000-3100 C-H Stretch Aromatic C-H
2850-2960 C-H Stretch Propyl group (aliphatic)
1500-1600 C=C Stretch Aromatic Ring
1450-1470 C-H Bend Propyl group (aliphatic)

Raman Spectroscopy for Molecular Vibrations

For this compound, the Raman spectrum would be characterized by strong bands corresponding to the vibrations of the indole ring. nih.govacs.orgresearchgate.net These include the indole ring breathing modes and various in-plane and out-of-plane bending vibrations. The substitution with a propyl group and a chlorine atom will influence the positions and intensities of these bands, providing a unique spectral fingerprint. nih.govacs.org

Table 3: Selected Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Assignment Significance
~1550 Indole Ring Vibration Characteristic of the indole nucleus. researchgate.net
~1430 Indole Ring Vibration Characteristic of the indole nucleus. researchgate.net
~870 Indole Ring NH Bending Confirms the indole structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and intermolecular interactions. acs.orgacs.org

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the indole ring system, which is a common feature in such compounds. nih.gov The analysis would also detail the conformational arrangement of the 2-propyl group relative to the indole plane.

Table 4: Expected Crystallographic Parameters for this compound

Parameter Expected Observation Significance
Crystal System e.g., Monoclinic, Orthorhombic Describes the symmetry of the unit cell.
Space Group e.g., P2₁/c Defines the symmetry elements within the crystal.
Intermolecular Interactions N-H···π hydrogen bonds, π-π stacking Governs the packing of molecules in the crystal. acs.orgacs.org

The comprehensive data obtained from these spectroscopic and crystallographic methodologies are indispensable for the unequivocal characterization of this compound, ensuring its identity and purity for any subsequent application.

Computational and Theoretical Investigations of 5 Chloro 2 Propyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For substituted indoles, these methods have been employed to elucidate their electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study substituted indoles. For instance, DFT calculations have been used to determine the standard redox potentials for the oxidation of various indole (B1671886) derivatives. rsc.org These studies often employ functionals like B3LYP in conjunction with basis sets such as 6-31G(d) to optimize molecular geometries and calculate thermodynamic parameters. niscpr.res.inniscpr.res.in

Research on substituted indoles has shown that the nature and position of substituents significantly influence the electronic properties of the indole ring. rsc.org For example, electron-withdrawing groups, such as a chloro substituent at the 5-position, can alter the spin density distribution in the radical cations of indoles, which in turn affects their subsequent reactions. rsc.org

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Indole Derivatives

Computational Method Functional Basis Set Application Reference
Density Functional Theory (DFT)B3LYP6-31G(d)Heat of formation calculations niscpr.res.inniscpr.res.in
Density Functional Theory (DFT)DMol³Not SpecifiedRedox potential calculations rsc.org
Time-Dependent DFT (TD-DFT)B3LYP6-311+G(d,p)UV-Vis spectral analysis researchgate.net

This table is illustrative and based on studies of various indole derivatives.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Alongside DFT, ab initio and semi-empirical methods are also utilized to explore the electronic properties of indole derivatives. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though often at a greater computational cost. rsc.org

Semi-empirical methods, such as PM3, offer a less computationally intensive alternative and can produce reasonable estimates for properties like redox potentials, although they may show greater discrepancies with experimental data compared to DFT. rsc.org The choice between these methods often depends on the desired balance between accuracy and computational feasibility.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are crucial for molecular characterization.

Computational NMR Spectral Simulations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational simulations of ¹H and ¹³C NMR spectra for indole derivatives can aid in the assignment of experimental signals. youtube.com The chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, which is influenced by the substituents on the indole ring. youtube.com For example, the proton at the C2 position of the indole ring typically shows a singlet, and its chemical shift can be affected by the nature of the substituent at that position. youtube.com Two-dimensional NMR techniques, combined with computational analysis, can further help in identifying different indole derivatives in a mixture. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involving indoles. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.

For example, DFT calculations have been used to explore the mechanism of copper-catalyzed indole synthesis, revealing the roles of the catalyst and various intermediates in the reaction pathway. nih.gov Similarly, the mechanism of indole synthesis from aniline (B41778) and ethylene (B1197577) glycol has been studied using computational methods to optimize the geometries of reactants, intermediates, transition states, and products, thereby identifying the most likely reaction channel. researchgate.net These studies provide a theoretical foundation for optimizing reaction conditions and developing new synthetic methods for indole derivatives. researchgate.netmdpi.com

Analysis of Electronic Descriptors and Reactivity Sites

The electronic properties of a molecule are fundamental to its chemical behavior. The distribution of electrons and the energies of its molecular orbitals dictate how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For 5-Chloro-2-propyl-1H-indole, a hypothetical FMO analysis would likely show the HOMO localized primarily on the electron-rich indole ring system, while the LUMO would also be distributed over the aromatic core. The specific energies and the HOMO-LUMO gap would require dedicated DFT calculations, which are not available in the reviewed literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Bonding Analysis

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds, lone pairs, and atomic shells. An ELF analysis of this compound would reveal the nature of the covalent bonds within the indole ring, the propyl chain, and the carbon-chlorine bond.

The Reduced Density Gradient (RDG) is a technique used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis would be instrumental in understanding intermolecular interactions of this compound in condensed phases. The resulting plots would show regions of strong attraction, weak interactions, and steric repulsion.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MESP map of this compound, the regions of negative potential (typically colored red) would indicate electron-rich areas, such as the vicinity of the nitrogen and chlorine atoms, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) would highlight electron-deficient areas, such as the hydrogen atom attached to the indole nitrogen, which are prone to nucleophilic attack.

Without specific research data, a detailed and accurate MESP map and its interpretation for this compound cannot be constructed.

Advanced Applications and Materials Science Aspects of 5 Chloro 2 Propyl 1h Indole Derivatives

Role as Chemical Intermediates in Complex Organic Synthesis

The 5-chloro-indole scaffold is a valuable intermediate in the multi-step synthesis of complex, biologically active molecules. Its structure allows for further functionalization at various positions, primarily the N1- and C3-positions, to construct elaborate molecular architectures. Researchers utilize derivatives like 5-chloro-3-formyl indole-2-carboxylate (B1230498) as a foundational starting material for creating compounds with potential therapeutic applications. nih.govmdpi.com

A significant area of application is in the synthesis of kinase inhibitors. For example, the 5-chloro-indole core is integral to the design of potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M which are implicated in cancer. nih.govmdpi.com The synthesis often involves a sequence of reactions starting from a functionalized 5-chloro-indole. A typical synthetic pathway might include:

N-H Protection: The indole (B1671886) nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps. nih.gov

Wittig Reaction: The C3-formyl group can be converted to a vinyl ether using a Wittig reagent like (methoxymethyl)triphenylphosphonium (B8745145) chloride. nih.gov

Hydrolysis: The ester at the C2-position is hydrolyzed to a carboxylic acid. mdpi.com

Amide Coupling: The resulting carboxylic acid is then coupled with various amines to generate a library of amide derivatives. nih.gov

This strategic use of the 5-chloro-indole intermediate allows for the systematic modification of the final molecule to optimize its biological activity. The 5-chloro-indolyl moiety often inserts into hydrophobic pockets of target proteins, with the chlorine atom sometimes participating in specific halogen bond interactions. mdpi.com

Table 1: Examples of Complex Molecules Synthesized from 5-Chloro-indole Intermediates

Intermediate Synthetic Reaction(s) Final Compound Class Target Application Reference
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate Reductive Amination, Saponification 5-Chloro-indole-2-carboxylic acid derivatives EGFRT790M/BRAFV600E Inhibitors mdpi.com
5-chloro-3-formyl indole-2-carboxylate Wittig Reaction, Hydrolysis, Amide Coupling 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides EGFR Inhibitors nih.gov
5-chloro-2-phenyl-1H-indole N-alkylation, further modifications Varied complex indole derivatives General Organic Synthesis nih.gov

Applications in Advanced Materials Development

The electron-rich nature of the indole ring makes its derivatives highly suitable for applications in materials science. rsc.org The ability to modify the scaffold allows for the fine-tuning of electronic and photophysical properties, making them candidates for polymers, coatings, and functional dyes.

Indole derivatives are recognized for their potential in creating advanced materials like conducting polymers. researchgate.net While specific research on 5-Chloro-2-propyl-1H-indole as a monomer is not widely documented, the general class of indole compounds serves as a valuable precursor. The indole nitrogen can be readily polymerized, and the aromatic system can facilitate charge transport along the polymer backbone. The presence of a halogen, like the chloro group at the 5-position, can influence the electronic properties, solubility, and intermolecular interactions of the resulting polymer, potentially enhancing its performance and stability. Such polymers could find use in anti-static coatings, organic electronics, and corrosion-resistant layers.

Indole-based structures are fundamental components in the design of metal-free organic dyes, particularly for applications in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.netacs.org The indole moiety typically functions as an electron-donating part of a donor-π-acceptor (D-π-A) dye structure. researchgate.net This architecture is crucial for efficient charge separation and injection into the semiconductor material (e.g., TiO₂) of the solar cell.

The this compound scaffold could be incorporated into such dyes where:

The indole nitrogen acts as the primary electron donor.

The chloro substituent can modulate the highest occupied molecular orbital (HOMO) energy level, influencing the dye's light-absorption spectrum and redox potential.

The propyl group can enhance solubility in organic solvents used for processing and potentially help suppress dye aggregation on the semiconductor surface, which is a common cause of efficiency loss. rsc.org

Furthermore, indole derivatives are used to synthesize hemicyanine dyes, which are known for their large molar extinction coefficients and good light stability. google.com By modifying the substituents on the indole ring, properties such as color, fluorescence, and environmental sensitivity (e.g., to pH) can be precisely controlled. google.com Certain yeast species are even known to produce a range of indole-based pigments like pityriacitrin and pityriarubin from tryptophan. nih.gov

Development of Sensors and Probes based on Indole Derivatives

The inherent fluorescence of the indole ring system makes it an excellent platform for the development of chemosensors. nih.gov Indole derivatives have been successfully designed as fluorescent probes for detecting specific analytes, including metal ions and changes in pH. nih.govmdpi.comresearchgate.net

These sensors often operate on a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanism. A receptor unit is attached to the indole fluorophore, which selectively binds to the target analyte. This binding event modulates the electronic properties of the indole system, causing a detectable change in the fluorescence signal (e.g., quenching or enhancement of intensity, or a shift in emission wavelength). researchgate.net

Derivatives of 5-chloro-indole could be particularly useful in this context:

Fluorophore Core: The indole ring serves as the fluorescent signaling unit. The non-ionized, neutral form of indole derivatives typically shows the most intense fluorescence. nih.gov

Analyte Recognition: The N-H proton allows indole to act as a proton donor, enabling pH sensing. mdpi.com The ring can also be functionalized with specific chelating groups to bind metal ions like Zn²⁺, Cu²⁺, or Fe³⁺. researchgate.netacs.org

Property Tuning: The chloro group at the 5-position acts as an electron-withdrawing group. This can influence the acidity of the N-H proton and the photophysical properties of the fluorophore, allowing for the fine-tuning of the sensor's sensitivity and operating range.

Table 2: Indole-Based Sensor Applications

Sensor Type Target Analyte Principle of Operation Role of Indole Scaffold Reference
Fluorescent Probe pH Protonation/deprotonation of indole nitrogen Fluorophore and proton-responsive unit nih.govmdpi.com
Fluorescent Probe Metal Ions (e.g., Zn²⁺, Cu²⁺) Chelation-modulated fluorescence Fluorophore platform researchgate.netacs.org
Hemicyanine Dye pH, Biological Macromolecules Changes in conjugation/environment Core structure of the dye probe google.com

Exploration in Agrochemical Research as Chemical Scaffolds

The indole scaffold is a well-established pharmacophore in the development of new agrochemicals due to its presence in many biologically active natural products. researchgate.net Derivatives of indole have been investigated for their potential as insecticides, fungicides, and herbicides. nih.govgoogle.com

In the search for new pest control agents, indole derivatives have shown significant formicidal (ant-killing) and general insecticidal activity. google.comresearchgate.net They can act as neurotoxins or interfere with other vital biological processes in insects. The method of application can be direct contact with the pest or application to the foliage, soil, or water where the pests reside. google.com

The this compound structure possesses features that are desirable for an agrochemical scaffold:

Lipophilicity: The propyl group and chlorinated ring increase the molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticle of insects or the cell membranes of fungi.

Metabolic Stability: The chloro group can block positions susceptible to metabolic degradation, potentially increasing the compound's persistence and efficacy in the field.

Research has demonstrated that indole-based oxime esters can exhibit potent antifungal activity, in some cases exceeding that of commercial fungicides. nih.gov This highlights the value of the indole nucleus as a foundational structure for discovering and developing next-generation crop protection agents.

Compound Index

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-propyl-1H-indole?

  • Methodological Answer : The synthesis typically involves alkylation or functionalization of indole precursors. For example:
  • Alkylation via Click Chemistry : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce substituents. In a related indole derivative synthesis, 3-(2-azidoethyl)-5-fluoro-1H-indole was reacted with 3-ethynylanisole in PEG-400/DMF using CuI as a catalyst, followed by purification via column chromatography (70:30 ethyl acetate/hexane) .
  • Tosylation : Deprotonation of 5-chloroindole with NaH, followed by reaction with tosyl chloride, yields sulfonylated derivatives. This method emphasizes inert atmosphere and controlled stoichiometry .
  • Reflux with Acetic Acid : General indole synthesis involves refluxing 3-formyl-indole precursors with thiazolone derivatives in acetic acid, followed by recrystallization from DMF/acetic acid mixtures .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
CuAAC AlkylationCuI, PEG-400/DMF, 12 h stirring42%
TosylationNaH, tosyl chloride, inert atmosphereN/A*
Acetic Acid RefluxSodium acetate, acetic acid, 3–5 h refluxN/A*
*Yields not explicitly reported for this compound; data extrapolated from analogous reactions.

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (for fluorinated analogs) confirm substituent positions and purity. For example, ¹H NMR of a related compound showed distinct peaks for indole NH (~10 ppm) and propyl chain protons (δ 1.0–2.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (FAB-HRMS) validates molecular weight. A 5-chloroindole derivative exhibited a [M+H]⁺ peak at m/z 195.0087 .
  • Chromatography : HPLC (≥98% purity) and TLC (Rf comparison) assess purity .

Advanced Research Questions

Q. How can researchers optimize low yields in the alkylation step during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Replace CuI with other Cu(I) sources (e.g., CuBr) or explore ligand-accelerated catalysis to improve reaction efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates. PEG-400, a green solvent, improved yields in click chemistry reactions .
  • Temperature Control : Prolonged stirring (e.g., 12–24 h) at 60–80°C may enhance conversion rates without side reactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with published data for analogous compounds. For instance, 5-chloroindole-2-carboxylate exhibits characteristic C-2 carbonyl peaks at δ ~160 ppm in ¹³C NMR .
  • Dynamic NMR Experiments : Variable-temperature NMR can resolve overlapping peaks caused by conformational exchange .
  • X-ray Crystallography : Single-crystal studies (e.g., for 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole) provide definitive bond lengths and angles, resolving ambiguities .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Modify the propyl chain (e.g., branching, fluorination) or indole positions to assess bioactivity changes. Tosylation at N-1 (indole) alters electronic properties and binding affinity .
  • Biological Assays : Test derivatives in enzyme inhibition or receptor-binding assays. Bisindolylmaleimide analogs, for example, show kinase inhibitory activity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distributions and reactive sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for indole alkylation?

  • Methodological Answer :
  • Reagent Purity : Ensure azide/alkyne precursors are anhydrous; trace moisture reduces Cu(I) catalyst activity .
  • Workup Protocols : Inefficient extraction (e.g., using ethyl acetate vs. dichloromethane) may lead to product loss. Column chromatography with optimized eluent ratios improves recovery .
  • Side Reactions : Competing pathways (e.g., dimerization) can occur; monitoring via TLC at intermediate stages identifies byproducts .

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